Ethyl 4-acetylphenylacetate
Overview
Description
Synthesis Analysis
The synthesis of related ethyl esters involves multi-step chemical reactions where key functional groups are introduced or modified. For instance, ethyl (S)-α-hydroxy-α-cyclopentylphenylacetate is synthesized from ethyl phenylglyoxylate and cyclopentanone through asymmetric condensation followed by reduction, showing the complexity and preciseness in synthesizing specific ester compounds (Xiang Jiming, 2011). Moreover, novel synthesis methods for esters have been developed to achieve high enantiomeric purity, as demonstrated by the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, highlighting the importance of stereochemistry in synthesis processes (P. Herold et al., 2000).
Molecular Structure Analysis
The molecular structure of ethyl esters can be elucidated using techniques such as NMR, FT-IR, and X-ray diffraction. These methods provide insights into the arrangement of atoms and the stereochemistry of the compound. For example, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate was determined, showing how molecular stacking and hydrogen bonding contribute to its structural stability (L. Baolin et al., 2007).
Chemical Reactions and Properties
Ethyl esters undergo various chemical reactions, including hydrolysis, esterification, and condensation, demonstrating their reactivity and versatility in synthetic chemistry. The enzyme-catalyzed synthesis of ethyl acetate from ethanol showcases the biological relevance and industrial potential of these reactions (Aleksander J. Kruis et al., 2017).
Physical Properties Analysis
The physical properties of ethyl esters, such as boiling point, melting point, and solubility, are crucial for their application in different domains. These properties are determined by the molecular structure and the functional groups present in the compound. For instance, the molecular structure and confirmation of ethyl acetate have been studied to understand its physical behavior and application potential (M. Sugino et al., 1991).
Chemical Properties Analysis
The chemical properties of ethyl esters, including reactivity, stability, and interaction with other compounds, are influenced by their ester functional group. Studies on the acetylation and formylation of alcohols exemplify the chemical versatility of esters and their derivatives in organic synthesis (H. Hagiwara et al., 1998).
Scientific Research Applications
Synthesis and Chemical Reactions:
- Ethyl 4-acetylphenylacetate has been studied in the context of acetylation and formylation reactions, highlighting its role in organic synthesis processes (Hagiwara et al., 1998).
- It is used in Suzuki coupling reactions, an important method in creating biaryl compounds, which have applications in pharmaceutical research (Costa et al., 2012).
Drug Development and Pharmaceutical Applications:
- Ethyl 4-acetylphenylacetate serves as a precursor in various drug syntheses, including those for nonsteroidal anti-inflammatory drugs and ACE inhibitors (Herold et al., 2000).
- It has been used in the development of novel enzymatic routes for the production of pharmaceutical intermediates, showcasing its versatility in drug synthesis (Kasture et al., 2005).
Biological Activities:
- Certain derivatives of Ethyl 4-acetylphenylacetate demonstrate significant biological activities, such as anti-inflammatory effects, which are important in the development of new therapeutic agents (Ngan et al., 2017).
Sustainable Production and Environmental Applications:
- Studies have explored microbial production methods for Ethyl 4-acetylphenylacetate, focusing on sustainable and environmentally friendly approaches (Zhang et al., 2020).
- It has potential applications in green chemistry and the development of eco-friendly solvents.
Analytical Chemistry and Material Science:
- Ethyl 4-acetylphenylacetate is involved in the development of novel analytical methods and material characterization techniques (Amalanathan et al., 2015).
- It is used in studies exploring new materials and compounds with unique properties and applications.
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(4-acetylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)8-10-4-6-11(7-5-10)9(2)13/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKWAZSTKGYKOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30934602 | |
Record name | Ethyl (4-acetylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30934602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-acetylphenylacetate | |
CAS RN |
1528-42-3 | |
Record name | Benzeneacetic acid, 4-acetyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1528-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-acetylphenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (4-acetylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30934602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-acetylphenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.733 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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